molecular formula C12H16ClN3O B2450680 3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431968-16-9

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2450680
CAS No.: 1431968-16-9
M. Wt: 253.73
InChI Key: MTWMOOLMSQCQGB-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 2,4-dimethylphenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-5-11(9(2)6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWMOOLMSQCQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN(C=C2N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2,4-Dimethylphenoxy Group: The 2,4-dimethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the pyrazole intermediate.

    Methylation and Amination: The methyl group and the amine group can be introduced through alkylation and amination reactions, respectively. These steps may involve the use of methyl iodide and ammonia or an amine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenoxy group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions can include halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine: The free base form of the compound without the hydrochloride salt.

    3-(2,4-Dimethylphenoxy)-1H-pyrazol-4-amine: A similar compound lacking the methyl group on the pyrazole ring.

    3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-carboxamide: A derivative with a carboxamide group instead of an amine group.

Uniqueness

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenoxy group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H16ClN3O
  • Molecular Weight : 255.73 g/mol

The presence of the pyrazole ring and the dimethylphenoxy group contributes to its pharmacological properties.

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Activity

Research has indicated that compounds with a similar structure exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can reduce edema in animal models by inhibiting inflammatory mediators .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone76% at 1 µM86% at 1 µM
Compound A61% at 10 µM76% at 10 µM

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. For example, compounds similar to this compound have been tested against various pathogens with promising results:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Aspergillus niger40 µg/mL

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-α and IL-6 in vitro. The results indicated that some compounds exhibited inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial activity of various pyrazoles against multiple bacterial strains. The results highlighted that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment :
    • A recent investigation into the cytotoxic properties of related pyrazoles revealed that while some compounds displayed potent biological activity, they also exhibited cytotoxicity at higher concentrations. This underscores the importance of evaluating both efficacy and safety in drug development .

Q & A

Q. How can researchers elucidate multi-target interactions of this compound in complex biological systems?

  • Methodology : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target binding, while transcriptomic analysis (RNA-seq) reveals downstream pathway modulation. Dose-dependent studies in zebrafish models assess in vivo specificity .

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